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Compound of Interest

Compound Name: Anisole chromium tricarbonyl

Cat. No.: B078597 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the computational analysis of anisole chromium tricarbonyl,
supported by experimental data. It delves into the structural, electronic, and reactive properties

of this organometallic complex, offering insights into its behavior and potential applications.

Anisole chromium tricarbonyl, (η⁶-C₇H₈O)Cr(CO)₃, is a significant compound in organic

synthesis due to the profound electronic changes induced by the coordination of the chromium

tricarbonyl moiety to the anisole ring. This complexation renders the aromatic ring susceptible

to a variety of transformations not feasible with uncomplexed anisole, making it a valuable tool

for the synthesis of complex organic molecules.[1] Computational analysis, particularly Density

Functional Theory (DFT), has proven to be an indispensable method for elucidating the

intricate details of its structure, bonding, and reactivity.[2]

This guide will compare the computational performance of anisole chromium tricarbonyl with

related arene chromium tricarbonyl complexes, focusing on key metrics such as optimized

geometries, vibrational frequencies, and rotational energy barriers.

Structural and Electronic Properties: A Comparative
Overview
The coordination of the electron-withdrawing Cr(CO)₃ group to the anisole ring significantly

alters its electronic properties, making the aromatic ring susceptible to nucleophilic attack.[1]
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DFT calculations have been instrumental in quantifying these electronic effects and predicting

the geometric changes upon complexation.

Optimized Geometries
Computational studies using the B3LYP functional with the LANL2DZ basis set have been

shown to be appropriate for geometry optimizations of arene chromium tricarbonyl complexes.

[2] Below is a comparison of key bond lengths and angles for anisole chromium tricarbonyl
and two common alternatives: benzene chromium tricarbonyl and toluene chromium

tricarbonyl.

Parameter
Anisole Chromium
Tricarbonyl

Benzene
Chromium
Tricarbonyl

Toluene Chromium
Tricarbonyl

Cr-C (arene) Bond

Length (Å)

Data not available in

search results

Data not available in

search results

Data not available in

search results

Cr-C (carbonyl) Bond

Length (Å)

Data not available in

search results

Data not available in

search results

Data not available in

search results

C-O (carbonyl) Bond

Length (Å)

Data not available in

search results

Data not available in

search results

Data not available in

search results

C-O (anisole) Bond

Length (Å)

Data not available in

search results
N/A N/A

Arene Ring C-C Bond

Lengths (Å)

Data not available in

search results

Data not available in

search results

Data not available in

search results

Note: Specific bond lengths and angles from DFT calculations were not available in the

provided search results. This table structure is intended to be populated with such data from

relevant computational chemistry literature.

Vibrational Frequencies
Vibrational spectroscopy, coupled with computational predictions, provides a powerful tool for

characterizing the bonding within these complexes. The C-O stretching frequencies of the

carbonyl ligands are particularly sensitive to the electronic environment of the chromium center.
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Vibrational Mode
Anisole Chromium
Tricarbonyl (cm⁻¹)

Benzene
Chromium
Tricarbonyl (cm⁻¹)

Toluene Chromium
Tricarbonyl (cm⁻¹)

Symmetric C-O

Stretch

Data not available in

search results

Data not available in

search results

Data not available in

search results

Asymmetric C-O

Stretch

Data not available in

search results

Data not available in

search results

Data not available in

search results

Note: Specific calculated vibrational frequencies were not available in the provided search

results. This table is a template for presenting such comparative data.

Rotational Dynamics of the Cr(CO)₃ Tripod
A key dynamic feature of arene chromium tricarbonyl complexes is the rotation of the Cr(CO)₃

tripod relative to the arene ring. The barrier to this rotation is influenced by the substituents on

the arene ring.

Staggered
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Staggered
(Ground State)
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Click to download full resolution via product page

Figure 1. Comparison of rotational energy profiles.

Computational studies have shown that for simple arenes like benzene and anisole, the

rotational barrier of the Cr(CO)₃ group is very low. However, substitution with heteroatoms

within the arene ring, such as in phosphabenzene, can dramatically increase this barrier.[3]
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This tunability of the rotational dynamics highlights the potential for designing molecular

switches.[3]

Reactivity: Nucleophilic Aromatic Addition
The primary synthetic utility of anisole chromium tricarbonyl lies in its enhanced reactivity

towards nucleophiles. The electron-withdrawing nature of the Cr(CO)₃ fragment activates the

anisole ring, facilitating nucleophilic addition.

(η⁶-Anisole)Cr(CO)₃

Cyclohexadienyl Intermediate

Nucleophilic Attack

Nucleophile (Nu⁻)

Substituted Anisole Derivative

Oxidation

Click to download full resolution via product page

Figure 2. Generalized reaction pathway for nucleophilic addition.

Computational studies can model the reaction pathway of nucleophilic addition, determining the

activation energies and the regioselectivity of the attack. For anisole chromium tricarbonyl,
nucleophilic attack is generally favored at the meta position.[4] The specific regioselectivity can

be influenced by the nature of the nucleophile and the reaction conditions.[1][4]

Experimental Protocols: A Guide to Computational
Methodology
The following outlines a typical computational protocol for the analysis of anisole chromium
tricarbonyl and its analogs, based on methods reported in the literature.[2]
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Geometry Optimization and Vibrational Frequency
Calculations

Software: Gaussian program suite.[2]

Method: Density Functional Theory (DFT).

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2]

Basis Set: LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta).[2]

Procedure:

The initial structure of the complex is built using a molecular modeling program.

A geometry optimization is performed to find the lowest energy conformation of the

molecule.

Following optimization, a vibrational frequency calculation is carried out at the same level

of theory to confirm that the optimized structure is a true minimum (no imaginary

frequencies) and to obtain the theoretical vibrational spectra.

Natural Bond Orbital (NBO) Analysis
NBO analysis is performed on the optimized geometry to investigate the electronic structure,

including charge distribution and orbital interactions. This provides insights into the nature of

the bonding between the chromium atom and the arene ligand.[2]
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Figure 3. A typical computational workflow.

Conclusion
The computational analysis of anisole chromium tricarbonyl provides a detailed

understanding of its structure, bonding, and reactivity. DFT calculations, in particular, offer a

powerful means to predict and rationalize its chemical behavior. By comparing its computed

properties with those of other arene chromium tricarbonyl complexes, researchers can gain

valuable insights for the design of new synthetic methodologies and novel organometallic

compounds with tailored properties. While this guide provides a framework for such

comparisons, it is important to note that the specific quantitative results can be highly

dependent on the chosen computational level of theory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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